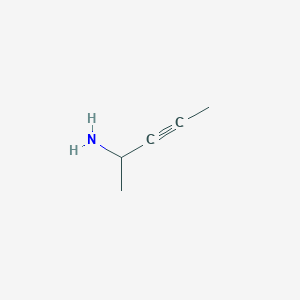

Pent-3-yn-2-amine

Description

Pent-3-yn-2-amine (IUPAC name: 3-pentyn-2-amine) is a secondary aliphatic amine featuring a triple bond at the third carbon of a pentane backbone. Its molecular formula is C₅H₉N, with a linear structure represented by the SMILES notation CC#CC(C)N . The compound’s hydrochloride form (CID 20392430) has been characterized with collision cross-section (CCS) values ranging from 110.0 to 127.4 Ų depending on the adduct type (e.g., [M+H]⁺: 117.4 Ų, [M+Na]⁺: 127.4 Ų) .

Structure

3D Structure of Parent

Properties

CAS No. |

853304-18-4 |

|---|---|

Molecular Formula |

C5H10ClN |

Molecular Weight |

119.59 g/mol |

IUPAC Name |

pent-3-yn-2-amine;hydrochloride |

InChI |

InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H |

InChI Key |

BIGFPNCQDSQYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-yn-2-amine can be synthesized through several methods. One common approach involves the nucleophilic addition of an amine to a carbonyl compound, followed by a series of reactions to introduce the alkyne group. For instance, the Buchwald-Hartwig amination of 3,3’-dibromo-2,2’-bithiophene with pent-4-yn-1-amine is a notable method . This reaction typically requires a palladium catalyst and a base under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pent-3-yn-2-amine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Halogenated compounds and strong bases are often used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemical Synthesis

Pent-3-yn-2-amine serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions:

- Click Chemistry : This compound is frequently employed in click chemistry reactions, facilitating the synthesis of triazole compounds when reacted with azides. This method is beneficial for bioconjugation strategies in drug delivery systems.

- Functionalization : The alkyne group can undergo transformations such as oxidation to carbonyl compounds and reduction to alkenes or alkanes. The amine group participates in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Biological Applications

Research into the biological properties of this compound has revealed potential applications in medicinal chemistry:

Antimicrobial Properties

Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. Ongoing research aims to elucidate the specific pathways involved and the compound's potential as an anticancer agent.

Industrial Applications

This compound is utilized in the production of specialty chemicals and advanced materials:

- Polymers : Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing material properties for electronic applications.

- Drug Development : The compound's ability to form covalent bonds with target molecules makes it valuable in designing drugs that specifically target enzymes or receptors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Pent-4-yn-1-amine | Propargyl amine | Similar antimicrobial properties |

| But-2-yn-1-amines | Shorter chain | Limited biological studies |

| Hex-5-yne amine | Longer chain | Potentially similar activities |

This table illustrates how Pent-3-yn-2-amines' unique structural arrangement contributes to its distinct reactivity and biological profile compared to its analogs.

Case Studies

Several case studies highlight the biological activity and potential applications of Pent-3-yn-2-amines:

Antimicrobial Activity Study

A recent study assessed the effectiveness of a series of derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity for certain derivatives, suggesting potential for development as new antibiotics.

Anticancer Screening

In vitro studies on human cancer cell lines demonstrated that specific derivatives could inhibit tumor growth by inducing apoptosis. These findings provide a basis for further investigation into their use as anticancer agents.

Mechanism of Action

The mechanism by which pent-3-yn-2-amine exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the alkyne group allows for the formation of covalent bonds with target molecules, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Pent-3-yn-2-amine’s properties, we analyze its structural analogs, focusing on substituents, reactivity, and functional group positioning.

3-Methylpent-1-yn-3-amine Hydrochloride (CAS 108575-32-2)

- Structure : Features a terminal triple bond (1-yne) and a methyl group at position 3, forming a tertiary amine.

- Molecular Formula : C₆H₁₂ClN (vs. C₅H₉N for this compound).

- Key Difference : The tertiary amine and terminal alkyne in this compound likely enhance steric hindrance and alter nucleophilicity compared to this compound’s secondary amine and internal alkyne.

(5-Methoxy-2-methylpent-3-yn-2-yl)(methyl)amine (C₈H₁₅NO)

- Structure : Contains a methoxy group and a branched methyl substituent at position 2, adjacent to the amine.

- This contrasts with this compound’s nonpolar alkyne backbone .

N-Benzyl-3-(3-chlorophenyl)prop-2-yn-1-amine

- Structure : Aromatic chlorophenyl and benzyl groups are attached to a propargylamine core.

- Synthesis : Prepared via palladium-catalyzed coupling (77% yield), demonstrating reactivity similar to alkyne-containing amines .

- Key Difference : The aromatic substituents confer π-π stacking capability and electronic effects (via chlorine), making this compound more suited for catalytic or medicinal chemistry applications than this compound.

(E)-N-Methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine

- Structure: A styryl amine derivative with ethoxy and amino groups on the phenyl ring.

- Key Difference : The conjugated double bond and aromatic system enable resonance stabilization, reducing amine basicity compared to this compound’s aliphatic system .

Structural and Functional Comparison Table

Research Findings and Implications

- Steric and Electronic Effects : Terminal alkynes (e.g., 3-Methylpent-1-yn-3-amine) exhibit higher reactivity in click chemistry, whereas internal alkynes like this compound may require harsher conditions for functionalization .

- Solubility: Methoxy-substituted analogs (e.g., C₈H₁₅NO) show enhanced solubility in polar media, a trait absent in this compound due to its hydrocarbon backbone .

- Pharmacological Potential: While this compound lacks documented bioactivity, its structural analogs with aromatic groups (e.g., chlorophenyl or benzyl) are frequently used in drug discovery, as seen in patents for styryl amines .

Biological Activity

Pent-3-yn-2-amine, also known as 1-amino-3-pentyne, is an organic compound characterized by its alkyne functional group and an amine. Its chemical formula is CHN, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

This compound features a terminal alkyne group, which influences its reactivity. The compound can undergo various chemical transformations, including:

- Oxidation : The alkyne can be oxidized to form carbonyl compounds.

- Reduction : The triple bond can be reduced to a double or single bond.

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

These reactions are facilitated by common reagents such as potassium permanganate, palladium on carbon (Pd/C), and halogenated compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain modifications of this compound can enhance its efficacy against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

This compound and its derivatives have been explored for anticancer activity. Investigations into their effects on cancer cell lines suggest that they may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The specific pathways involved remain an area of active research, with ongoing studies aimed at elucidating the precise mechanisms .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Activity Study : A recent study assessed the effectiveness of a series of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as new antibiotics .

- Anticancer Screening : In vitro studies on human cancer cell lines demonstrated that specific derivatives of this compound could inhibit tumor growth by inducing apoptosis. These findings provide a basis for further investigation into their use as anticancer agents .

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The alkyne moiety allows for the formation of covalent bonds with target proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways. This reactivity underpins its antimicrobial and anticancer properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Pent-4-yn-1-amine | Propargyl amine | Similar antimicrobial properties |

| But-2-yn-1-amines | Shorter chain | Limited biological studies |

| Hex-5-yne amine | Longer chain | Potentially similar activities |

Pent-3-yne's unique structural arrangement contributes to its distinct reactivity and biological profile compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.